molecular formula C25H32O13 B1677263 Oleuropein CAS No. 32619-42-4

Oleuropein

Cat. No. B1677263
CAS RN: 32619-42-4
M. Wt: 540.5 g/mol
InChI Key: RFWGABANNQMHMZ-ZCHJGGQASA-N
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Description

Oleuropein is a glycosylated seco-iridoid, a type of phenolic bitter compound found in green olive skin, flesh, seeds, and leaves . The term oleuropein is derived from the botanical name of the olive tree, Olea europaea .


Synthesis Analysis

Oleuropein is a derivative of elenolic acid linked to the orthodiphenol hydroxytyrosol by an ester bond and to a molecule of glucose by a glycosidic bond . When olives are immersed in a lye solution, the alkaline conditions lead to hydrolysis of the ester bond .


Molecular Structure Analysis

Oleuropein contains an ortho-diphenolic group able to scavenge ROS through hydrogen donation, and to stabilize oxygen radicals with an intramolecular hydrogen bond .


Chemical Reactions Analysis

Oleuropein undergoes complex metabolic transformations in the body, creating various bioactive molecules .


Physical And Chemical Properties Analysis

Oleuropein is a phenolic compound with a molecular weight of 540.52 . It is a secoiridoid polyphenol with a structure comprising of a glycosylated ester of elenolic acid with hydroxytyrosol .

Scientific Research Applications

1. Anti-Cancer Properties

  • Oleuropein in Melanoma Treatment : Oleuropein, found in Olea europaea leaves, exhibits anti-cancer properties. It enhances the cytotoxicity of chemotherapeutics against BRAF melanoma cells, particularly in combination with Everolimus, by inhibiting the pAKT/pS6 pathway (Ruzzolini et al., 2018).
  • Direct Anti-Tumor Effect : Oleuropein disrupts cancer cell actin filaments, inhibits tumor cell proliferation and migration, and demonstrates potent anti-cancer effects, including complete regression of spontaneous tumors in mice (Hamdi & Castellon, 2005).
  • Oleuropein in Various Cancers : It shows potential as a treatment for various cancers, including colon, breast, skin, and glia tumoral cells, due to its ability to cross the blood-brain barrier and its in vitro and in vivo antitumoral properties (Carrera-González et al., 2013).

2. Cardiovascular Health

  • Heart Disease and Hypertension : Oleuropein exerts negative chronotropic and inotropic effects on the heart and mild aortic vasodilation, suggesting potential in treating hypertension and heart disease (Ilić et al., 2021). It also attenuates heart failure progression in rats through antioxidant and anti-inflammatory effects, improving various cardiac parameters (Janahmadi et al., 2017).

3. Neuroprotective Effects

  • Cerebral Ischemia/Reperfusion Injury : Oleuropein offers neuroprotection in models of cerebral ischemia, reducing infarct volume and apoptosis in the brain, suggesting its potential as a therapeutic for stroke (Yu et al., 2016).
  • Spinal Cord Injury : It has been shown to protect against secondary injury in rat spinal cord models, reducing oxidative stress and improving behavioral function (Khalatbary & Ahmadvand, 2012).

4. Antioxidant and Anti-Inflammatory Effects

  • Inflammatory Responses : Oleuropein suppresses inflammatory responses by inhibiting TLR and MAPK signaling, which could be beneficial in various inflammatory conditions (Ryu et al., 2015).
  • Cardiotoxicity Protection : It shows protective effects against acute doxorubicin cardiotoxicity by reducing oxidative and nitrosative stress and inflammation in the heart (Andreadou et al., 2007).

5. Miscellaneous Health Benefits

  • Diabetes and Obesity : Oleuropein improves glucose tolerance and alters lipid profiles favorably, suggesting its potential in managing diabetes and obesity (Khalili et al., 2017).
  • Skin Wound Healing : It accelerates skin wound healing in aged mice, possibly due to increased collagen fiber deposition and vascular endothelial growth factor expression (Mehraein et al., 2014).
  • Antidepressant Effects : Demonstrated significant antidepressant effects in mice, likely due to its antioxidant activity (Rabiei et al., 2018).

properties

IUPAC Name

methyl (4S,5E,6S)-4-[2-[2-(3,4-dihydroxyphenyl)ethoxy]-2-oxoethyl]-5-ethylidene-6-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-4H-pyran-3-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H32O13/c1-3-13-14(9-19(29)35-7-6-12-4-5-16(27)17(28)8-12)15(23(33)34-2)11-36-24(13)38-25-22(32)21(31)20(30)18(10-26)37-25/h3-5,8,11,14,18,20-22,24-28,30-32H,6-7,9-10H2,1-2H3/b13-3+/t14-,18+,20+,21-,22+,24-,25-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RFWGABANNQMHMZ-ZCHJGGQASA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC=C1C(C(=COC1OC2C(C(C(C(O2)CO)O)O)O)C(=O)OC)CC(=O)OCCC3=CC(=C(C=C3)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C/C=C/1\[C@@H](C(=CO[C@H]1O[C@H]2[C@@H]([C@H]([C@@H]([C@H](O2)CO)O)O)O)C(=O)OC)CC(=O)OCCC3=CC(=C(C=C3)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H32O13
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60905103
Record name Oleuropein
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60905103
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

540.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Solid
Record name Oleuropein
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0035872
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Product Name

Oleuropein

CAS RN

32619-42-4
Record name Oleuropein
Source CAS Common Chemistry
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Record name Oleuropein
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Oleuropein
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60905103
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-(3,4-dihydroxyphenyl)ethyl [2S-(2α,3E,4β)]-3-ethylidene-2-(β-D-glucopyranosyloxy)-3,4-dihydro-5-(methoxycarbonyl)-2H-pyran-4-acetate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.046.466
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Record name OLEUROPEIN
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/2O4553545L
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.
Record name Oleuropein
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0035872
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Melting Point

89 - 91 °C
Record name Oleuropein
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0035872
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
28,000
Citations
C Soler‐Rivas, JC Espín… - … of the Science of Food and …, 2000 - Wiley Online Library
… as a secoiridoid and called oleuropein.2 Researchers concluded that oleuropein conferred resistance to disease and to insect infestation of the tree. Oleuropein is the bitter principle …
Number of citations: 576 onlinelibrary.wiley.com
W Sun, B Frost, J Liu - Oncotarget, 2017 - healthyliving.gr
… The ability of oleuropein to lower blood pressure may justify the traditional use of olive leaf … mechanism whereby oleuropein reduces blood pressure. We find that oleuropein protects the …
Number of citations: 48 www.healthyliving.gr
SH Omar - Scientia pharmaceutica, 2010 - mdpi.com
… The main phenolic compounds, hydroxytyrosol and oleuropein, give extra-virgin olive oil its … between the major phenolic compound oleuropein and its pharmacological activities …
Number of citations: 794 www.mdpi.com
H Shamshoum, F Vlavcheski, E Tsiani - Biofactors, 2017 - Wiley Online Library
… Ligstroside is a direct intermediate to oleuropein, whereas 3,4 DHPEA-EDA is converted to oleuropein aglycone then to oleuropein 27, 28. Studies have shown that oleuropein can …
Number of citations: 105 iubmb.onlinelibrary.wiley.com
PM Furneri, A Marino, A Saija, N Uccella… - International journal of …, 2002 - Elsevier
… oleuropein as an antimicrobial agent against human pathogenic bacteria. Recently, we demonstrated the antimicrobial activity of oleuropein … of some mycoplasma strains to oleuropein. …
Number of citations: 198 www.sciencedirect.com
B Juven, Y Henis, B Jacoby - Journal of Applied Bacteriology, 1972 - Wiley Online Library
Summary: Oleuropein, the bitter principle of green … Oleuropein effected a significant leakage of glutamate, potassium and inorganic phosphate from Lactobacillus plantarum. Oleuropein …
G Bisignano, A Tomaino, RL Cascio… - Journal of pharmacy …, 1999 - academic.oup.com
… , oleuropein (the bitter principle of olives) and hydroxytyrosol (derived from oleuropein by … Furthermore oleuropein also inhibited (although to a much lesser extent) the growth of …
Number of citations: 804 academic.oup.com
HF Al-Azzawie, MSS Alhamdani - Life sciences, 2006 - Elsevier
… of supplementation of oleuropein in reducing oxidative stress … 20 mg/kg body weight of oleuropein the levels of MDA along with … These results demonstrate that oleuropein may be of …
Number of citations: 602 www.sciencedirect.com
R Acquaviva, C Di Giacomo… - International …, 2012 - spandidos-publications.com
… action of oleuropein. In view of these considerations, in this study, we investigated the effects of oleuropein on … Oleuropein reduces cell viability and induces thiol group modifications, γ-…
Number of citations: 148 www.spandidos-publications.com
B Barbaro, G Toietta, R Maggio, M Arciello… - International journal of …, 2014 - mdpi.com
… oleuropein, the most prevalent polyphenol present in olives. In addition, we provide data collected in our laboratory on the role of oleuropein … the role of oleuropein in counteracting lipid …
Number of citations: 354 www.mdpi.com

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